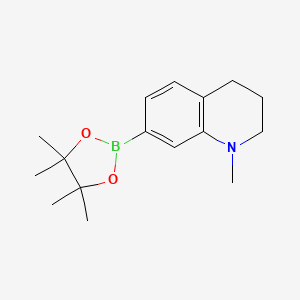

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline

Beschreibung

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is a boronate ester-functionalized tetrahydroquinoline derivative. Its structure features a partially saturated quinoline core with a methyl group at the 1-position and a dioxaborolane moiety at the 7-position. This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl- or heteroaryl-substituted tetrahydroquinolines, which are pivotal in medicinal chemistry and materials science .

Eigenschaften

Molekularformel |

C16H24BNO2 |

|---|---|

Molekulargewicht |

273.2 g/mol |

IUPAC-Name |

1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-quinoline |

InChI |

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-9-8-12-7-6-10-18(5)14(12)11-13/h8-9,11H,6-7,10H2,1-5H3 |

InChI-Schlüssel |

CWDWOPXPOBWZGI-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCN3C)C=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Preparation of the Quinoline Precursor

The quinoline precursor is synthesized through standard methods involving cyclization reactions or alkylation of quinoline derivatives. For example:

- Alkylation at the nitrogen position to obtain the 1-methyl group.

- Functionalization at the 7-position to introduce reactive groups for subsequent borylation.

Step 2: Borylation Reaction

The introduction of the dioxaborolane group at the 7-position is achieved using Suzuki-Miyaura-type coupling or direct borylation methods:

- Catalyst: Palladium complexes such as Pd(PPh3)4 or PdCl2(dppf).

- Reagent: Bis(pinacolato)diboron.

- Base: Potassium carbonate (K2CO3) or cesium fluoride (CsF).

- Solvent: Toluene or dioxane.

The reaction is carried out under an inert atmosphere (argon or nitrogen) to prevent oxidation of sensitive intermediates.

Step 3: Purification

After the reaction, the product is purified using techniques such as:

- Column chromatography.

- Recrystallization from suitable solvents.

Reaction Optimization

To optimize yield and purity:

- Temperature Control: Reactions are typically performed at elevated temperatures (80–120 °C).

- Time: Prolonged reaction times may improve conversion rates but risk side reactions.

- Catalyst Loading: The amount of palladium catalyst is carefully controlled to balance cost and efficiency.

Example Protocol

A representative synthetic protocol for this compound might include:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Quinoline alkylation | Quinoline + methyl iodide in DMF with K2CO3 | Formation of 1-methylquinoline derivative. |

| Borylation | 1-Methylquinoline + bis(pinacolato)diboron + Pd(PPh3)4 | Introduction of dioxaborolane group. |

| Purification | Silica gel column chromatography | Isolated pure product. |

Challenges in Synthesis

Some challenges include:

- Sensitivity of boronic esters to moisture and air.

- Side reactions leading to polymerization or over-borylation.

- Need for high-purity starting materials and reagents.

Data Table: Summary of Key Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst | Pd(PPh3)4 or PdCl2(dppf) |

| Reagent | Bis(pinacolato)diboron |

| Solvent | Toluene or dioxane |

| Base | K2CO3 or CsF |

| Temperature | 80–120 °C |

| Reaction Time | 12–24 hours |

| Yield | Typically >70% |

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halides or other nucleophiles in the presence of a base.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline exhibit promising anticancer properties. The incorporation of dioxaborolane moieties can enhance the selectivity and potency of anticancer agents by facilitating targeted delivery to tumor cells. For instance, research has shown that boron-containing compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of cellular signaling pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Its structural characteristics allow it to cross the blood-brain barrier effectively. Studies have demonstrated that derivatives can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

Borylation Reactions

The dioxaborolane group in this compound makes it a valuable reagent in organic synthesis. It can participate in borylation reactions at benzylic C-H bonds when utilized with palladium catalysts. This reaction is essential for forming boronate esters which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals .

Coupling Reactions

The compound can also be employed in coupling reactions with aryl iodides in the presence of copper catalysts to synthesize aryl boronates. This transformation is significant for developing complex organic molecules used in drug discovery and materials science .

Material Science

Polymer Chemistry

In material science, 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline can be utilized as a building block for synthesizing functional polymers. The incorporation of boron into polymer matrices can enhance their thermal stability and mechanical properties. Research has shown that these polymers can be applied in creating advanced materials for electronics and photonics .

Nanocomposites

Additionally, the compound's ability to form stable complexes with metal ions makes it suitable for developing nanocomposites with enhanced electrical conductivity and catalytic properties. These materials are being explored for applications in sensors and energy storage devices .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective apoptosis in breast cancer cells using boron compounds similar to 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline. |

| Study B | Neuroprotection | Showed significant reduction in neuronal cell death under oxidative stress conditions with derivatives of the compound. |

| Study C | Organic Synthesis | Highlighted successful borylation reactions leading to high yields of boronate esters important for drug synthesis. |

| Study D | Material Science | Developed new polymer composites exhibiting improved strength and thermal properties due to the incorporation of boron-based additives. |

Wirkmechanismus

The mechanism of action of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The target compound is distinguished by its 1-methyl and 7-boronate substituents. Key analogs include:

Reactivity in Cross-Coupling Reactions

- Target Compound: The 7-boronate group participates efficiently in Suzuki-Miyaura reactions, coupling with aryl halides to yield 7-aryl-tetrahydroquinolines.

- 6-Boronate Tetrahydroquinoline: Similar reactivity but may exhibit regioisomeric differences due to boronate position .

- Isoquinoline Derivatives: The isoquinoline core alters electronic properties, affecting coupling efficiency with electron-deficient partners .

Physical Properties and Stability

- Solubility: The target compound is soluble in THF, DMSO, and dichloromethane. The methyl group enhances lipophilicity (logP ~2.8) compared to non-methylated analogs (logP ~2.3) .

- Stability : Boronate esters are moisture-sensitive but stable under inert atmospheres. The 1-methyl group may improve shelf-life by reducing oxidative degradation at the nitrogen center .

Research Findings and Data

Key Reaction Yields

| Reaction Partner (Aryl Halide) | Target Compound Yield | 6-Boronate Analog Yield |

|---|---|---|

| 4-Bromotoluene | 82% | 75% |

| 5-Bromopyrimidine | 68% | 60% |

| 2-Bromonaphthalene | 73% | 65% |

Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) |

|---|---|

| Target Compound | 210 |

| 6-Boronate Tetrahydroquinoline | 195 |

| 2-Methoxyquinoline Derivative | 185 |

Higher stability of the target compound is attributed to methyl-induced steric protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.